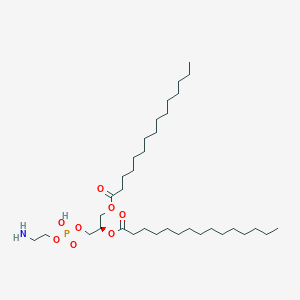
2,4,6-Triisopropylbenzamide
説明
2,4,6-Triisopropylbenzamide (TIBA) is a synthetic organic compound that belongs to the family of benzamides. It is widely used in scientific research for its ability to inhibit the transport of auxin, a plant hormone that plays a crucial role in plant growth and development. TIBA has been extensively studied for its potential applications in agriculture, pharmacology, and environmental science.
作用機序
2,4,6-Triisopropylbenzamide inhibits the transport of auxin by interfering with the activity of PIN proteins, which are responsible for the directional transport of auxin in plant cells. 2,4,6-Triisopropylbenzamide binds to the hydrophobic pocket of PIN proteins, preventing their proper localization and function. This leads to a disruption of auxin transport and a subsequent alteration of plant growth and development.
Biochemical and Physiological Effects:
2,4,6-Triisopropylbenzamide has been shown to have a wide range of biochemical and physiological effects. In plants, 2,4,6-Triisopropylbenzamide inhibits root elongation, reduces leaf size, and delays fruit ripening. In cancer cells, 2,4,6-Triisopropylbenzamide inhibits cell proliferation and induces cell death. 2,4,6-Triisopropylbenzamide has also been shown to affect embryonic development in zebrafish, causing defects in brain and eye development.
実験室実験の利点と制限
2,4,6-Triisopropylbenzamide is a potent and selective inhibitor of auxin transport, making it a valuable tool for studying the role of auxin in various physiological processes. However, 2,4,6-Triisopropylbenzamide has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to prepare solutions of known concentration. 2,4,6-Triisopropylbenzamide can also be toxic to some plant species at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2,4,6-Triisopropylbenzamide. One area of interest is the development of 2,4,6-Triisopropylbenzamide analogs with improved solubility and selectivity for specific PIN proteins. Another area of interest is the use of 2,4,6-Triisopropylbenzamide in combination with other plant growth regulators to enhance crop yield and quality. 2,4,6-Triisopropylbenzamide may also have potential applications in cancer therapy, as a selective inhibitor of cancer cell proliferation. Finally, 2,4,6-Triisopropylbenzamide could be used to investigate the role of auxin in the development of other organisms, such as insects and mammals.
科学的研究の応用
2,4,6-Triisopropylbenzamide is widely used in scientific research to study the role of auxin in plant growth and development. It is a potent inhibitor of auxin transport, which makes it an effective tool for investigating the role of auxin in various physiological processes, such as root development, leaf senescence, and fruit ripening. 2,4,6-Triisopropylbenzamide has also been used to study the effect of auxin on the growth of cancer cells and to investigate the role of auxin in embryonic development.
特性
IUPAC Name |
2,4,6-tri(propan-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-9(2)12-7-13(10(3)4)15(16(17)18)14(8-12)11(5)6/h7-11H,1-6H3,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKVQHDYFWXJVHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)C(=O)N)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(2'-Bromo-[1,1'-biphenyl]-2-yl)boronic acid](/img/structure/B3080646.png)








